N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide
Description
The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide features a benzamide core substituted with a trifluoromethoxy group at the 2-position. This benzamide is linked via a methyl group to a 1,2,4-oxadiazole ring, which is further substituted with a 4,4-difluorocyclohexyl moiety. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the difluorocyclohexyl group may enhance lipophilicity and bioavailability .
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O3/c18-16(19)7-5-10(6-8-16)14-24-13(28-25-14)9-23-15(26)11-3-1-2-4-12(11)27-17(20,21)22/h1-4,10H,5-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMSPZPKSDEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3OC(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide is a complex synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety integrated with a trifluoromethoxy benzamide structure. The 4,4-difluorocyclohexyl group enhances lipophilicity, which may improve its bioavailability and interaction with biological targets. The chemical formula is , and it has a molecular weight of 360.30 g/mol.
Preliminary studies suggest that compounds containing oxadiazole moieties exhibit a range of biological activities including:
- Antimicrobial Activity : The oxadiazole ring is known for its ability to inhibit microbial growth. Research indicates that derivatives can act against various bacterial strains and fungi .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is critical in conditions like ischemic stroke .
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Biological Targets
The interaction of this compound with biological targets is crucial for understanding its therapeutic potential. It is believed to interact with:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways or disease processes.
- Receptors : It could bind to specific receptors that modulate cellular responses to stimuli.
Case Studies
- Antimicrobial Activity :
-
Anti-inflammatory Potential :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Anticancer Activity :
Data Tables
Scientific Research Applications
Medicinal Chemistry
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their efficacy against resistant strains .
- Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Material Science
The compound's unique structure allows it to be utilized in developing new materials with enhanced properties:
- Polymer Chemistry : It can act as a monomer or additive in polymer synthesis to improve thermal stability and mechanical strength .
- Sensors : The electronic properties imparted by the trifluoromethoxy group make it suitable for applications in sensor technology .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives, including this compound. Results indicated that it exhibited broad-spectrum antimicrobial activity against selected pathogens. The structure–activity relationship (SAR) analysis highlighted the importance of the difluorocyclohexyl group in enhancing antibacterial potency .
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, this compound was found to inhibit the proliferation of specific cancer cell lines. The mechanism was attributed to its ability to interfere with key signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Heterocyclic Linkers
Several benzamide derivatives in share structural similarities, such as:
- 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide: Features a 1,2,4-oxadiazole-thio linker and nitro substituent.
- N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide: Includes a cyano-fluorophenyl group, which introduces strong electron-withdrawing effects. The target compound’s trifluoromethoxy group provides moderate electron withdrawal with enhanced lipophilicity .
Key Differences :
- Linker Type : Thioether vs. methyl linkers influence solubility and oxidation susceptibility.
- Substituent Effects: Nitro/cyano groups () vs. trifluoromethoxy (target compound) modulate electronic and steric interactions.
Compounds with 4,4-Difluorocyclohexyl Moieties
The 4,4-difluorocyclohexyl group appears in 1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (), a malaria drug candidate. This group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, the target compound’s benzamide-oxadiazole scaffold diverges from the benzimidazole-piperidine structure in , suggesting different biological targets .
Comparison Table :
Fluorinated Benzamides in Agrochemicals
lists pesticidal benzamides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide). While these share a benzamide backbone, their urea-based substituents and lack of oxadiazole rings differentiate them from the target compound. The trifluoromethoxy group in the target compound may offer greater resistance to hydrolysis compared to chlorophenyl groups in agrochemicals .
Research Implications and Structural Advantages
- Fluorine-Enriched Design : The trifluoromethoxy and difluorocyclohexyl groups likely improve blood-brain barrier penetration and target engagement in CNS disorders.
- Oxadiazole vs. Thioether Linkers : The methyl-linked oxadiazole in the target compound may reduce toxicity risks compared to thioether-containing analogs () .
Q & A
Q. How can researchers optimize the synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example, highlights the use of dichloromethane (CHCl) and acetonitrile (CHCN) as solvents for oxadiazole ring formation, with potassium carbonate (KCO) as a base to drive deprotonation . Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Additionally, emphasizes the importance of anhydrous conditions and catalysts (e.g., coupling agents for amide bond formation) to minimize hydrolysis of sensitive trifluoromethoxy groups .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the presence of the difluorocyclohexyl, oxadiazole, and trifluoromethoxy groups. Infrared (IR) spectroscopy can validate carbonyl (C=O) and C-F stretches. and recommend mass spectrometry (MS) to confirm molecular weight, while X-ray crystallography (if crystalline) provides definitive structural resolution .
Q. How should researchers handle stability issues during storage of intermediates or the final compound?
- Methodological Answer : and note that compounds with labile groups (e.g., oxadiazoles) may decompose under light or heat. Storage in inert atmospheres (argon or nitrogen) at –20°C in amber vials is advised. Regular stability testing via HPLC or NMR can monitor degradation, particularly for intermediates like O-benzyl hydroxylamine derivatives .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent vehicles). Standardize protocols using controls like known inhibitors and vehicle-only groups. suggests orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate activity. Dose-response curves and statistical meta-analysis of published data can identify outliers or contextual factors .
Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
- Methodological Answer : Focus on modifying the 4,4-difluorocyclohexyl or benzamide moieties to alter steric and electronic properties. and propose introducing substituents (e.g., methoxy or halogens) via Suzuki coupling or nucleophilic substitution. Computational docking studies (e.g., using AutoDock) can predict binding affinities to target vs. non-target proteins .
Q. What mechanistic studies are recommended to elucidate the compound’s reactivity in catalytic reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or deuterium) can track reaction pathways, while in-situ IR or Raman spectroscopy monitors intermediate formation. and recommend kinetic studies under varied pH and temperature to identify rate-determining steps. Density Functional Theory (DFT) calculations can model transition states for oxadiazole ring-opening or amide hydrolysis .
Q. How should researchers address discrepancies in analytical data (e.g., NMR splitting patterns or HPLC retention times)?
- Methodological Answer : Contradictions may stem from impurities or stereochemical variations. Purify the compound via preparative HPLC or recrystallization. For NMR anomalies, use 2D techniques (COSY, HSQC) to resolve overlapping signals. and advise comparing data with synthesized reference standards or literature spectra from peer-reviewed sources (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
